4-tert-butyl-3-phenyl-4H-1,2,4-triazole
CAS No.: 1380492-54-5
Cat. No.: VC6540792
Molecular Formula: C12H15N3
Molecular Weight: 201.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380492-54-5 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.273 |
| IUPAC Name | 4-tert-butyl-3-phenyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C12H15N3/c1-12(2,3)15-9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3 |
| Standard InChI Key | SXQCUICPALGDDP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C=NN=C1C2=CC=CC=C2 |
Introduction
Structural and Chemical Identity of 4-tert-Butyl-3-phenyl-4H-1,2,4-triazole
The molecular structure of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole (C₁₇H₂₀N₃) consists of a five-membered triazole ring substituted with a bulky tert-butyl group and an aromatic phenyl ring. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the phenyl ring contributes to π-π stacking interactions in molecular recognition processes .
Key Structural Features:
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Triazole Core: The 1,2,4-triazole ring provides two nitrogen atoms in adjacent positions, enabling hydrogen bonding and coordination with metal ions.
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Steric Effects: The tert-butyl group introduces steric hindrance, influencing reaction kinetics and regioselectivity in further derivatization .
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Electronic Properties: Electron-withdrawing effects of the triazole ring are moderated by the electron-donating tert-butyl and phenyl groups, creating a balanced electronic profile suitable for diverse chemical modifications .
Synthetic Methodologies
Conventional Cyclization Approaches
The most widely reported synthesis involves cyclization of hydrazine derivatives with appropriate carbonyl precursors. For example, Bekircan et al. synthesized 3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole derivatives by treating 4-amino-3-(tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole with aldehydes, followed by reduction with NaBH₄ to yield secondary amines . This method achieved yields of 60–70%, with purity confirmed by elemental analysis and chromatography .
Reaction Scheme:
Click Chemistry for Rapid Synthesis
Recent advancements employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis. A one-pot reaction between tert-butyl 4-propioloylpiperazine-1-carboxylate and aryl azides in the presence of CuI and DIPEA produced triazolo derivatives in >95% purity within 5 minutes . While this method was applied to piperazine analogs, its principles are adaptable to synthesizing the parent 4-tert-butyl-3-phenyl-4H-1,2,4-triazole structure .
Structural Characterization Techniques
Spectroscopic Analysis
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¹H NMR: The tert-butyl group appears as a singlet at δ 1.24–1.31 ppm (9H), while phenyl protons resonate as multiplet signals between δ 7.11–7.87 ppm . The triazole NH proton is typically observed as a broad singlet near δ 9.6–10.5 ppm .
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IR Spectroscopy: N–H stretching vibrations are detected at 3200–3400 cm⁻¹, and C=N stretches of the triazole ring appear at 1500–1600 cm⁻¹ .
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Mass Spectrometry: Molecular ion peaks align with the calculated mass (e.g., m/z 266.2 for C₁₇H₂₀N₃), with fragmentation patterns confirming the loss of the tert-butyl group (–C₄H₉) .
X-ray Crystallography
Although crystallographic data for the exact compound is limited, analogs such as 3-(4-tert-butylphenyl)-5-(3-trifluoromethyl-benzylsulfanyl)-4H-1,2,4-triazole exhibit monoclinic crystal systems with π-stacking interactions between phenyl rings, suggesting similar packing behavior in the parent compound .
Physicochemical Properties
Biological Activities and Applications
Antimicrobial Activity
In a study of 13 triazole derivatives, compounds with 4-tert-butylphenyl groups exhibited moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The mechanism is hypothesized to involve membrane disruption via lipophilic interactions .
GPR119 Receptor Agonism
Analogous triazolo piperazine derivatives demonstrated potent agonism of the GPR119 receptor (EC₅₀ = 12–18 nM), a target for type-2 diabetes therapy . While direct data on 4-tert-butyl-3-phenyl-4H-1,2,4-triazole is lacking, structural similarities suggest potential for analogous activity .
Derivatives and Structure-Activity Relationships (SAR)
Key SAR Trends:
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Electron-Withdrawing Groups (e.g., CF₃) at the 5-position increase antioxidant capacity by stabilizing radical species .
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Hydrophobic Substituents (e.g., tert-butyl) enhance antimicrobial activity but reduce water solubility .
Industrial and Pharmaceutical Applications
Drug Discovery
The compound’s scaffold is utilized in designing kinase inhibitors and antimicrobial agents. Its ability to chelate metal ions also positions it as a candidate for metalloenzyme inhibitors .
Materials Science
Triazole derivatives serve as ligands in luminescent coordination polymers. The tert-butyl group improves thermal stability, making these materials suitable for OLED applications .
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